![molecular formula C23H21N5O2 B2762434 3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896291-53-5](/img/structure/B2762434.png)
3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring and a purine ring, which are common structures in many biological molecules. The presence of these rings suggests that this compound could potentially have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole and purine rings. This could potentially be achieved through condensation reactions or through the use of preformed ring structures . The addition of the ethyl, methyl, phenyl, and m-tolyl groups would likely occur in subsequent steps, possibly through substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The imidazole and purine rings would contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the imidazole and purine rings, as well as the various substituents. The rings could potentially participate in aromatic substitution reactions, while the substituents could be involved in a variety of other reactions, depending on their specific functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications
- EMPT has demonstrated promising anticancer activity in preclinical studies. Researchers have explored its potential as a novel chemotherapeutic agent, particularly against solid tumors. Mechanistic investigations reveal that EMPT interferes with cell cycle progression and induces apoptosis in cancer cells .
- EMPT exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. It suppresses pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and colitis .
- Investigations suggest that EMPT may protect neurons from oxidative stress and neurodegenerative conditions. Its ability to enhance antioxidant defenses and reduce neuroinflammation makes it an interesting target for neuroprotection .
- EMPT displays antimicrobial effects against various pathogens, including bacteria and fungi. Researchers have explored its use as an alternative to conventional antibiotics, especially in the context of drug-resistant strains .
- EMPT has been evaluated for its analgesic potential. Animal studies indicate that it may alleviate pain by modulating neurotransmitter pathways. Further research is needed to validate its efficacy in humans .
- Preliminary studies suggest that EMPT exhibits antiviral activity against certain viruses. Researchers have explored its effects on viral replication and entry mechanisms. Its potential as an adjunct therapy for viral infections warrants further exploration .
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Antimicrobial Activity
Analgesic Properties
Antiviral Investigations
These diverse applications highlight the multifaceted nature of EMPT and underscore its potential in various scientific domains. As research continues, we may uncover additional uses and mechanisms of action for this intriguing compound. 🌟
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-4-methyl-6-(3-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-4-26-21(29)19-20(25(3)23(26)30)24-22-27(19)14-18(16-10-6-5-7-11-16)28(22)17-12-8-9-15(2)13-17/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKMEKNQTYZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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